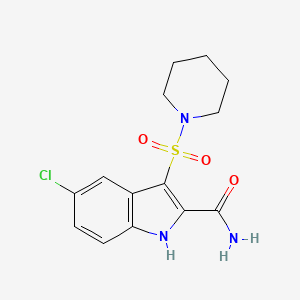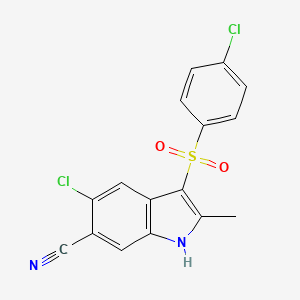
3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused ring system with nitrogen atoms This particular compound is characterized by the presence of a benzoyl group, a methyl group, a methylthio group, and a carbonitrile group attached to the indolizine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through the condensation of a benzoyl-substituted precursor with a methylthio-substituted precursor. This intermediate is then subjected to cyclization and nitrile formation under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions, such as the presence of a catalyst or specific temperature settings.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Applications De Recherche Scientifique
3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal research, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzoyl-2-(methylthio)indolizine-1-carbonitrile: Lacks the 7-methyl group, which may affect its chemical properties and reactivity.
7-Methyl-2-(methylthio)indolizine-1-carbonitrile: Lacks the benzoyl group, potentially altering its biological activity.
3-Benzoyl-7-methylindolizine-1-carbonitrile: Lacks the methylthio group, which may influence its interactions with other molecules.
Uniqueness
3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzoyl, methyl, methylthio, and carbonitrile groups in the indolizine core makes it a versatile compound for various applications, distinguishing it from similar compounds with different functional group arrangements.
Propriétés
Numéro CAS |
112586-22-8 |
|---|---|
Formule moléculaire |
C18H14N2OS |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
3-benzoyl-7-methyl-2-methylsulfanylindolizine-1-carbonitrile |
InChI |
InChI=1S/C18H14N2OS/c1-12-8-9-20-15(10-12)14(11-19)18(22-2)16(20)17(21)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clé InChI |
GBBDHZSPQFVWPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CC=C3)SC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





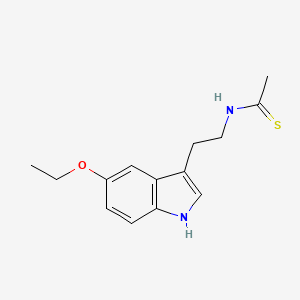



![3-([1,1'-Biphenyl]-4-yl)-5-(2-tert-butylphenyl)-1H-1,2,4-triazole](/img/structure/B15213610.png)
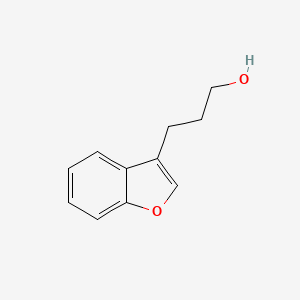
![3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B15213622.png)
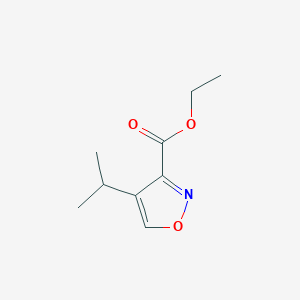
![6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15213638.png)
